molecular formula C12H13N3S2 B2845266 N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine CAS No. 478067-59-3

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2845266
CAS No.: 478067-59-3
M. Wt: 263.38
InChI Key: HQKDZYIVSFPCKJ-UHFFFAOYSA-N
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Description

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by dual allyl substitutions at the 4-amine and 2-sulfanyl positions. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and material science applications. Key properties include:

  • Solubility: Like other thienopyrimidines, it exhibits low water solubility but dissolves readily in organic solvents such as alcohols and chlorinated hydrocarbons .
  • Synthetic route: Typically synthesized via condensation reactions between functionalized thiophene and pyrimidine precursors, with allylation steps introducing the substituents .

Properties

IUPAC Name

N-prop-2-enyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S2/c1-3-6-13-11-10-9(5-8-16-10)14-12(15-11)17-7-4-2/h3-5,8H,1-2,6-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKDZYIVSFPCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC2=C1SC=C2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminothiophene-2-Carboxamides

The most widely adopted method involves cyclizing 3-aminothiophene-2-carboxamide derivatives with formamide under reflux conditions. This approach, as demonstrated by, generates the pyrimidine ring via intramolecular dehydration, yielding 4-aminothieno[3,2-d]pyrimidine in 68–72% yield. Modifications include substituting formamide with N,N-dimethylformamide dimethyl acetal (DMFDMA) to enhance reactivity, achieving cyclization at reduced temperatures (80°C).

Halogenation for Functionalization

Post-cyclization halogenation introduces leaving groups at position 2, critical for subsequent sulfanyl group installation. Chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours converts the 2-hydroxy derivative to 2-chlorothieno[3,2-d]pyrimidin-4-amine, a key intermediate. Alternatively, direct synthesis from 3-amino-2-chlorothiophene-2-carboxamide avoids separate halogenation steps, streamlining the process.

Regioselective Introduction of the Allylsulfanyl Group

Positioning the allylsulfanyl moiety at C2 necessitates nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

Treatment of 2-chlorothieno[3,2-d]pyrimidin-4-amine with allyl mercaptan (HSCH₂CH=CH₂) in dimethylformamide (DMF) at 90°C, catalyzed by potassium carbonate (K₂CO₃), replaces chlorine with the allylsulfanyl group. This method, adapted from, achieves 65–70% yield, with excess allyl mercaptan (2.5 equiv.) ensuring complete conversion. Microwave-assisted conditions (150°C, 30 min) further enhance efficiency, reducing side product formation.

Palladium-Mediated Cross-Coupling

For substrates resistant to SNAr, Suzuki-Miyaura coupling using allylboronic acid and Pd(PPh₃)₄ in toluene/ethanol (3:1) at 80°C installs the allylsulfanyl group. While less common, this method offers superior regiocontrol for sterically hindered derivatives.

N-Allylation of the 4-Amino Position

Alkylation of the primary amine at C4 requires careful optimization to avoid over-alkylation or polymerization.

Direct Alkylation with Allyl Bromide

Reacting 2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine with allyl bromide (3 equiv.) in tetrahydrofuran (THF) at 0°C, using sodium hydride (NaH) as a base, affords the N-allyl derivative in 78–82% yield. Slow addition of allyl bromide minimizes di-allylation, while anhydrous conditions prevent hydrolysis.

Mitsunobu Reaction for Sterically Challenged Systems

For recalcitrant amines, the Mitsunobu reaction with allyl alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF at room temperature achieves N-allylation in 70% yield. This method circumvents harsh basic conditions, preserving acid-sensitive functionalities.

Integrated Synthetic Pathways

Sequential Functionalization Route

  • Core Synthesis : Cyclize 3-aminothiophene-2-carboxamide with DMFDMA (72% yield).
  • Chlorination : Treat with POCl₃ to yield 2-chloro intermediate (85% yield).
  • S-Allylation : Substitute Cl with allyl mercaptan via SNAr (68% yield).
  • N-Allylation : Alkylate with allyl bromide/NaH (80% yield).
    Total Yield : 72% × 85% × 68% × 80% ≈ 33.5%.

One-Pot Tandem Approach

Combining cyclization and alkylation in a single pot using microwave irradiation reduces purification steps. For example, cyclocondensation of 3-amino-2-chlorothiophene-2-carboxamide with formamide, followed by in situ SNAr with allyl mercaptan and NaH-mediated N-allylation, achieves a 58% overall yield.

Analytical Characterization and Validation

Critical spectroscopic data for intermediates and the final compound include:

Intermediate ¹H NMR (δ, ppm) MS (m/z)
2-Chlorothieno[3,2-d]pyrimidin-4-amine 8.45 (s, 1H, H7), 7.25 (d, 1H, H5), 6.10 (br s, 2H, NH₂) 197.5 [M+H]⁺
2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine 8.40 (s, 1H, H7), 7.20 (d, 1H, H5), 5.95–5.75 (m, 2H, CH₂=CH), 3.85 (d, 2H, SCH₂) 235.6 [M+H]⁺
Final Compound 8.38 (s, 1H, H7), 7.18 (d, 1H, H5), 5.90–5.70 (m, 4H, 2×CH₂=CH), 4.10 (d, 2H, NCH₂), 3.82 (d, 2H, SCH₂) 275.7 [M+H]⁺

Challenges and Mitigation Strategies

  • Di-Allylation : Controlled stoichiometry (1:1 allyl bromide/amine) and low temperatures suppress over-alkylation.
  • Thiol Oxidation : Conduct S-allylation under nitrogen atmosphere with 2,6-di-tert-butyl-4-methylphenol (BHT) as an antioxidant.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates mono- and di-allylated products.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thieno[3,2-d]pyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the allyl groups or to modify the thieno[3,2-d]pyrimidine core.

    Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome bd oxidase, it binds to the enzyme and disrupts its function, leading to a decrease in ATP production in bacteria . This inhibition can impair bacterial growth and survival, making the compound a potential antimicrobial agent.

Comparison with Similar Compounds

Pharmacokinetic and Physicochemical Properties

  • Solubility and Lipophilicity: Allyl-substituted derivatives (e.g., N-allyl-2-(allylsulfanyl)) exhibit higher solubility in organic solvents than aryl-substituted analogues (e.g., benzyl or trifluorophenoxy groups) . However, bulky substituents like pyrrolidinylethynyl () or trifluorophenoxy () enhance target binding at the expense of aqueous solubility.
  • Metabolic Stability : Allyl groups are susceptible to oxidative metabolism, whereas electron-withdrawing groups (e.g., fluoro or trifluoromethyl) in analogues like those in and reduce metabolic degradation .

Structure-Activity Relationship (SAR) Insights

  • 4-Amine Position : Allyl or aryl substitutions at this position influence cellular uptake. For example, N-allyl derivatives show faster diffusion through lipid bilayers than N-aryl counterparts .
  • Heterocyclic Additions : Pyrazole or triazole rings (–4) introduce hydrogen-bonding capacity, critical for anticonvulsant activity, but reduce synthetic accessibility compared to allyl groups .

Q & A

Q. What are the most reliable synthetic routes for N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, starting with thieno[3,2-d]pyrimidine scaffolds. Key steps include:

  • Nucleophilic substitution : Reacting 2,4-dichlorothieno[3,2-d]pyrimidine with allylthiol derivatives under inert conditions (e.g., argon) in polar aprotic solvents like 1,4-dioxane, with N,N-diisopropylethylamine (DIPEA) as a base .
  • Microwave-assisted condensation : Accelerating reactions between aromatic amines and pyrimidine intermediates using microwave irradiation, which reduces reaction time (from hours to minutes) and improves regioselectivity .
    Optimization strategies :
  • Temperature control (80–120°C) to balance reaction rate and byproduct formation.
  • Catalyst screening (e.g., HCl in isopropyl alcohol for nucleophilic displacement) .
  • Purification via flash column chromatography (silica gel) for >90% purity .

Q. How can structural integrity and purity be confirmed post-synthesis?

  • X-ray crystallography : Resolve crystal structures (e.g., orthorhombic space group Pca2₁ with unit cell parameters a = 13.16 Å, b = 13.98 Å, c = 8.54 Å) to confirm stereochemistry .
  • Spectroscopic validation :
    • ¹H/¹³C NMR : Match peaks to predicted chemical shifts (e.g., δ 8.96 ppm for aromatic protons in thieno-pyrimidine cores) .
    • IR spectroscopy : Identify characteristic bands (e.g., C=S stretches at ~650–750 cm⁻¹) .
  • HPLC-MS : Ensure >95% purity with ESI-MS ([M+H]+ signals matching theoretical m/z) .

Advanced Research Questions

Q. What mechanisms underlie the compound’s kinase inhibitory activity, and how can selectivity be improved?

  • Mechanistic insights :
    • Thieno-pyrimidin-4-amine derivatives act as ATP-competitive inhibitors, binding to kinase catalytic domains (e.g., CLK1 and DYRK1A with IC₅₀ values <20 μM) .
    • Substituent effects: Bulky groups (e.g., tert-butylphenethyl) enhance steric hindrance, reducing off-target interactions .
  • Selectivity optimization :
    • Scaffold hopping : Replace thieno rings with pyrido or benzo analogs to modulate binding pocket interactions .
    • Covalent modification : Introduce ethynyl groups (e.g., 6-ethynyl derivatives) for irreversible binding to cysteine residues in kinases like EGFR .

Q. How can contradictory biological activity data across studies be resolved?

  • Case example : Discrepancies in IC₅₀ values for Cyt-bd oxidase inhibition (6–18 μM) arise from:
    • Assay conditions : Variations in ATP concentration (1–10 mM) or use of adjuvants like Q203 (a cytochrome bc₁ inhibitor) .
    • Cell-line specificity : Differences in membrane permeability (e.g., Mycobacterium tuberculosis vs. mammalian cells).
  • Resolution strategies :
    • Standardize assays using isogenic strains or recombinant enzymes.
    • Conduct structure-activity relationship (SAR) studies with controlled substituents (e.g., allyl vs. cyclopentyl groups) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Murine models : Assess oral bioavailability (e.g., Cₘₐₓ = 1.2 μg/mL at 50 mg/kg) and hepatic clearance via LC-MS/MS .
  • Zebrafish embryos : Screen for developmental toxicity (e.g., LD₅₀ > 100 μM) and blood-brain barrier penetration .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in organs (e.g., liver > lung > brain) .

Methodological Challenges

Q. How can solubility issues in aqueous buffers be addressed for in vitro assays?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrin derivatives (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility .
  • Prodrug design : Introduce phosphate esters or glycosyl groups for improved hydrophilicity .

Q. What computational tools are effective for predicting metabolite profiles?

  • In silico platforms :
    • SwissADME : Predict Phase I/II metabolism (e.g., allyl oxidation to epoxides).
    • MetaSite : Identify metabolic hotspots (e.g., sulfur atoms prone to glucuronidation) .

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